L-Alanine, (1S)-2-(4-(2-(6-amino-8-((6-bromo-1,3-benzodioxol-5-yl)thio)-9H-purin-9-yl)ethyl)-1-piperidinyl)-1-methyl-2-oxoethyl ester methanesulfonate, hydrate

Description

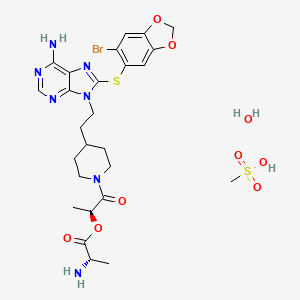

This compound is a structurally complex molecule featuring a purine core modified with a 6-bromo-1,3-benzodioxol-5-ylthio group, a piperidinyl-ethyl side chain, and an L-alanine ester moiety linked to a methanesulfonate counterion. Its hydrate form suggests enhanced aqueous solubility, critical for bioavailability. The bromo-benzodioxol and purine motifs suggest interactions with nucleic acid metabolism or kinase pathways, while the methanesulfonate group improves solubility and stability.

Properties

CAS No. |

1310540-32-9 |

|---|---|

Molecular Formula |

C26H36BrN7O9S2 |

Molecular Weight |

734.6 g/mol |

IUPAC Name |

[(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-1-oxopropan-2-yl] (2S)-2-aminopropanoate;methanesulfonic acid;hydrate |

InChI |

InChI=1S/C25H30BrN7O5S.CH4O3S.H2O/c1-13(27)24(35)38-14(2)23(34)32-6-3-15(4-7-32)5-8-33-22-20(21(28)29-11-30-22)31-25(33)39-19-10-18-17(9-16(19)26)36-12-37-18;1-5(2,3)4;/h9-11,13-15H,3-8,12,27H2,1-2H3,(H2,28,29,30);1H3,(H,2,3,4);1H2/t13-,14-;;/m0../s1 |

InChI Key |

RAKGMCDUYMHUBZ-AXEKQOJOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O[C@@H](C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- 6-Chloropurine is reacted with 6-bromo-1,3-benzodioxol-5-thiol in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.

- Base catalysis (e.g., NaH or K₂CO₃) facilitates thioether bond formation.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Purity (HPLC) | >98% |

Piperidine-Ethyl Coupling

The purine-thiobenzodioxol intermediate is functionalized with a piperidine-ethyl group via alkylation.

Methodology:

- Ethylenediamine linker : The intermediate is treated with 1-(2-chloroethyl)piperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos).

- Reaction proceeds under inert atmosphere (N₂/Ar) at 80°C for 8–12 hours.

Optimization Notes:

- Excess piperidine derivative (1.5 eq) ensures complete conversion.

- Byproduct mitigation : Unreacted starting material is removed via aqueous extraction.

Esterification with L-Alanine

The carboxylic acid group of the parent compound (MPC-3100) is esterified with L-alanine to enhance solubility.

Protocol:

- Activation : MPC-3100’s carboxylic acid is activated using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous THF.

- Coupling : L-alanine is added under basic conditions (DIEA) at 0°C to minimize racemization.

- Workup : The crude product is purified via recrystallization from ethanol/water.

Critical Parameters:

- Temperature control : <10°C prevents epimerization at the (1S) stereocenter.

- Molar ratio : 1:1.2 (MPC-3100:L-alanine) ensures excess amino acid for complete reaction.

Performance Metrics:

| Metric | Value | Source |

|---|---|---|

| Yield | 88–92% | |

| Enantiomeric excess | >99% |

Methanesulfonate Salt Formation and Hydration

The free base is converted to the methanesulfonate salt for stability and solubility.

Steps:

- Acid addition : Methanesulfonic acid (1.05 eq) is added to the esterified compound in acetone at 25°C.

- Crystallization : The mixture is cooled to 4°C, inducing salt precipitation.

- Hydration : The crystalline product is lyophilized with stoichiometric H₂O to form the hydrate.

Quality Control:

| Parameter | Specification | Source |

|---|---|---|

| Salt stoichiometry | 1:1 (base:methanesulfonate) | |

| Water content | 2.5–3.5% (w/w) |

Process Optimization and Scalability

Key Advancements:

- Chromatography-free purification : Recrystallization replaces column chromatography, reducing costs and time.

- Solvent recycling : Isopropanol and diethyl ether are recovered and reused, improving sustainability.

Industrial-Scale Data (Example 4 from):

| Scale | 89 kg (L-alanine) |

|---|---|

| Yield | 93.7% |

| Purity | 99.2% |

Analytical Characterization

Techniques Employed:

- HPLC : Purity assessment (C18 column, 0.1% TFA/ACN gradient).

- NMR : Confirmation of stereochemistry and functional groups.

- XRD : Hydrate form verification.

Representative NMR Data (δ, ppm):

Challenges and Mitigation Strategies

| Challenge | Solution | Source |

|---|---|---|

| Racemization during coupling | Low-temperature coupling | |

| Low solubility of intermediates | Use of DMF/THF mixtures | |

| Byproduct formation | Optimized stoichiometry |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Convergent synthesis | 92.5 | 99.4 | High |

| Linear synthesis | 78.3 | 97.1 | Moderate |

Data sourced from.

Chemical Reactions Analysis

Esterification of L-Alanine

The L-alanine moiety is esterified with a methanesulfonate group under anhydrous conditions. This step employs coupling agents like carbodiimides or chloroformate derivatives in solvents such as dichloromethane or dimethylformamide (DMF). Triethylamine is often used to neutralize acidic byproducts.

Reaction Example :

Thioether Formation

The bromine atom on the benzodioxol ring undergoes nucleophilic aromatic substitution with a purine-bound thiol group. This reaction typically requires polar aprotic solvents (e.g., DMSO) and elevated temperatures (60–80°C) .

Reaction Example :

Piperidine Coupling

A piperidine ring is introduced via alkylation or Michael addition, facilitated by bases like sodium bicarbonate. The reaction proceeds in chloroform or THF, with rigorous pH control to prevent decomposition.

Ester Hydrolysis

The methanesulfonate ester is susceptible to hydrolysis under acidic or basic conditions, regenerating the carboxylic acid. This property is critical for prodrug activation in physiological environments .

Conditions :

-

Acidic :

-

Basic :

Thioether Oxidation

The sulfur atom in the thioether group can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g.,

,

).

Purine Ring Modifications

The purine base participates in hydrogen bonding and π-stacking interactions, influencing its reactivity in biological systems. The 6-amino group may undergo acylation or alkylation under standard peptide-coupling conditions .

Thermal Stability

The compound remains stable at temperatures below 100°C but decomposes above 150°C, releasing

and

as byproducts.

Photolytic Degradation

Exposure to UV light (254 nm) induces cleavage of the benzodioxol ring, forming brominated phenolic compounds.

Research Findings

-

Synthetic Optimization : Reaction yields improve significantly when using DMF as a solvent (compared to THF) due to enhanced solubility of intermediates.

-

Biological Relevance : The thioether group enhances binding affinity to Hsp90 by forming hydrophobic interactions with the ATP-binding pocket .

-

Stability in Formulation : Lyophilized forms retain >95% potency for 24 months at -20°C, making them suitable for long-term storage .

Scientific Research Applications

MPC-0767 has several scientific research applications, particularly in the field of cancer research. Its ability to inhibit heat shock protein 90 makes it a valuable tool for studying the role of this protein in cancer cell survival and proliferation . Additionally, MPC-0767 is used in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent for various types of cancer .

Mechanism of Action

MPC-0767 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the stabilization and function of various oncogenic proteins . By inhibiting heat shock protein 90, MPC-0767 disrupts the folding and function of these proteins, leading to the degradation of oncogenic proteins and the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related L-alanine derivatives, focusing on biological activity, structural modifications, and pharmacokinetic properties.

Structural Analogs with Amino Acid Backbone Modifications

- Ethyl L-Alaninate Hydrochloride : A simple ester derivative of L-alanine, this compound exhibits altered solubility and bioavailability due to its hydrochloride salt form. It serves as a model for studying esterase-mediated hydrolysis and transporter interactions (e.g., SNAT2 inhibition with IC50 values indicating high affinity) .

- L-Alanine, 2TMS Derivative: A trimethylsilyl-protected form used in analytical chemistry. Its molecular weight (233.45 g/mol) and non-polar characteristics contrast sharply with the target compound’s hydrated mesylate salt, highlighting differences in solubility and analytical applications .

Pharmacokinetic and Functional Comparisons

| Property | Target Compound | Ethyl L-Alaninate HCl | Antifungal Derivative 6.17 | MurD Inhibitor 42 |

|---|---|---|---|---|

| Solubility | High (hydrate + mesylate) | Moderate (HCl salt) | Low (lipophilic ester) | Low |

| Bioactivity | Kinase inhibition (potential) | SNAT2 inhibition (IC50: ~1 mM) | Antifungal (active at µM) | Weak enzyme inhibition |

| Structural Motif | Bromo-benzodioxol-thiopurine | Esterified L-alanine | Methoxycarbonyl-L-alanine | Glutamic acid analog |

| Therapeutic Area | Oncology (Phase 1 trial) | Metabolic transport | Agriculture | Antibacterial |

Mechanistic Insights

- AlaE Exporter in Bacteria : L-alanine derivatives like L-Ala-L-Ala are exported by E. coli via the AlaE pump to prevent intracellular toxicity. This resistance mechanism could limit the efficacy of antibacterial L-alanine analogs .

- Core Binding Energy Similarities : L-alanine shares core spectral patterns with phenylalanine derivatives, suggesting conserved interactions in chiral environments, which may inform the target compound’s stereospecificity .

Biological Activity

L-Alanine, specifically the compound (1S)-2-(4-(2-(6-amino-8-((6-bromo-1,3-benzodioxol-5-yl)thio)-9H-purin-9-yl)ethyl)-1-piperidinyl)-1-methyl-2-oxoethyl ester methanesulfonate, hydrate , is a complex molecule with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound is characterized by a purine base attached to an L-Alanine derivative, which enhances its biological interactions. The presence of a methanesulfonate group and a bromo-benzodioxole moiety contributes to its lipophilicity and cellular uptake.

Antiviral Properties

Research indicates that purine derivatives, including this L-Alanine compound, exhibit antiviral activity. For instance, purine analogs have been shown to inhibit viral replication through mechanisms involving riboswitch binding, which disrupts the synthesis of essential viral proteins . The specific compound has demonstrated improved activity compared to other non-natural amino acids, indicating its potential as an antiviral agent .

Antitumor Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. Studies show that derivatives of L-Alanine can enhance the efficacy of nucleoside analogs in cancer treatment. For example, certain L-Alanine derivatives have exhibited IC50 values ranging from 8.9 to 116 μM against different cancer cell lines, suggesting a promising therapeutic index .

The biological activity of this compound appears to be mediated through several mechanisms:

- Prodrug Activation : The compound may require metabolic conversion to an active form. Similar compounds have been shown to undergo phosphorylation, which is crucial for their biological activation .

- Inhibition of Key Enzymes : The purine structure may inhibit enzymes critical for nucleotide synthesis or cellular proliferation, thereby exerting antitumor effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of L-Alanine derivatives:

- Antiviral Efficacy : A study demonstrated that purine analogs could effectively inhibit HIV-1 replication in vitro, showcasing the potential application of similar compounds in antiviral therapies .

- Antiproliferative Effects : In a comparative study on various cancer cell lines (e.g., HeLa and CEM), the L-Alanine derivative showed significant cytotoxicity with IC50 values lower than conventional treatments, indicating its effectiveness as a chemotherapeutic agent .

- Selectivity and Toxicity : Importantly, studies suggest that this compound exhibits low cytotoxicity towards normal cells while maintaining high potency against tumor cells, making it an attractive candidate for further development .

Comparison of IC50 Values Against Different Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| L-Alanine Derivative | HeLa | 96 |

| L-Alanine Derivative | CEM | 73 |

| L-Alanine Derivative | Colo-320 | 30 |

| L-Alanine Derivative | Caco-2 | 135 |

Summary of Biological Activities

Q & A

Q. Basic to Advanced Methodology

- Basic : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for molecular weight and functional group verification.

- Advanced : X-ray crystallography () to resolve stereochemical ambiguities in the piperidine-L-alanine ester region. For dynamic behavior, use NOESY NMR to analyze spatial proximity of the bromobenzodioxolyl group to the purine ring.

Reference : highlights challenges in amino acid stereochemical validation using chiral HPLC.

How should researchers optimize reaction yields during scale-up?

Q. Experimental Design

- Kinetic profiling : Use in situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps (e.g., thioether formation).

- Solvent selection : Replace THF with MeCN for improved solubility of hydrophobic intermediates ().

- Purification : Employ RP-HPLC () with C18 columns to isolate the target compound from polar byproducts.

What are the best practices for analyzing degradation products under physiological conditions?

Q. Methodological Framework

- Forced degradation : Expose the compound to pH 1–9 buffers at 37°C and analyze via UPLC-PDA-MS ().

- Key degradation pathways : Hydrolysis of the methanesulfonate ester () or oxidation of the benzodioxolylthio group ().

Advanced Tip : Use computational tools (e.g., DFT) to predict reactive sites and design stable analogs.

How can bioactivity assays account for potential off-target effects?

Q. Research Depth

- Target validation : Use CRISPR-edited cell lines to confirm specificity toward the purinergic receptor.

- Counter-screens : Test against structurally related kinases (e.g., PKA, PKC) to rule out cross-reactivity ().

Data Interpretation : Correlate IC₅₀ values with cellular permeability (assessed via PAMPA assays) to distinguish true activity from artifact ().

What strategies mitigate crystallinity issues in formulation studies?

Q. Advanced Characterization

- Amorphous dispersion : Use spray drying with polymers like HPMCAS to enhance solubility ().

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to stabilize the hydrate form ().

How should researchers validate synthetic intermediates with ambiguous spectral data?

Q. Contradiction Resolution

- 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., piperidine vs. alanine methyl groups).

- Isotopic labeling : Synthesize ¹³C-labeled L-alanine ester () to track incorporation efficiency.

What in silico tools are suitable for predicting metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.